N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Molecular Formula: C19H17ClN6
Molecular Weight: 356.83 g/mol
Structure: The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N4 position with a 2,4-dimethylphenyl group and at the N6 position with a 2-methylphenyl group. The 1-position of the pyrazole ring is methylated .
Key Properties:
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-13-9-10-18(15(3)11-13)23-19-16-12-22-27(4)20(16)26-21(25-19)24-17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDNOOVOMLLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Common reagents include dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) . The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic medium.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Halogenated derivatives, bases like NaOH or KOH, solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
One of the primary applications of N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds structurally related to this pyrazolo derivative have shown promising results against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values indicating potent anti-proliferative effects .
Case Study: Epidermal Growth Factor Receptor Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). The synthesized compounds were tested for their in vitro anti-proliferative activities. Among them, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and also showed activity against mutant forms of EGFR . This highlights the potential of this compound in targeted cancer therapies.
Antimicrobial Activity
Another area of research involves the antimicrobial properties of pyrazolo derivatives. Studies have indicated that compounds similar to this compound possess significant antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics that could address the growing issue of antibiotic resistance .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrazolo derivatives have revealed their potential in treating neurodegenerative diseases. Compounds with similar structures have been shown to exhibit protective effects on neuronal cells under stress conditions. This suggests that this compound may also play a role in neuroprotection .
Table: Summary of Applications and Findings
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives are extensively studied for kinase inhibition and allosteric modulation. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Impact on Activity: Halogenation: The 3-chloro-4-methylphenyl group in enhances selectivity for JAK3, likely due to improved hydrophobic interactions in the kinase pocket. Polar Groups: The pyridin-2-ylmethyl substituent in increases solubility and modulates ion channels, demonstrating the role of polar moieties in target engagement. Bulkier Groups: The 3,4-dimethylphenyl and dimethylaminoethyl groups in confer potent PRMT5 inhibition (IC50 ~10 nM), suggesting steric and electronic optimization for enzyme binding.
Physicochemical Properties :
- The target compound’s low solubility (0.5 µg/mL) contrasts with derivatives bearing methoxy or pyridyl groups (e.g., ), which exhibit higher aqueous solubility due to hydrogen-bonding capacity.
- Molecular weight correlates with substituent bulk; the PRMT5 inhibitor in (401.51 g/mol) exceeds the target compound’s weight, aligning with its enhanced inhibitory potency.
Synthetic Routes :
- Nucleophilic Substitution : Most analogs (e.g., ) are synthesized via sequential nucleophilic substitutions of 4,6-dichloropyrimidine with aryl/alkyl amines.
- Microwave-Assisted Synthesis : Derivatives in and employ microwave methods to accelerate reactions, achieving yields >80% for compounds with methoxyphenyl substituents.
Biological Activity
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown significant inhibitory activity against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1a | A549 | 2.24 | |
| Doxorubicin | A549 | 9.20 | |
| 12b | A549 | 8.21 | |
| 12b | HCT-116 | 19.56 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometric analyses have indicated that related compounds can significantly induce apoptosis in cancer cells and arrest the cell cycle at specific phases (S and G2/M) while increasing the BAX/Bcl-2 ratio—a key indicator of apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example, variations in substituents on the phenyl rings adjacent to the pyrazolo core influence potency and selectivity against different cancer types. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups .
Case Studies
- A549 Cell Line Study : In vitro studies utilizing A549 cells demonstrated that this compound could effectively inhibit cell proliferation at low micromolar concentrations. The compound's effectiveness was confirmed through MTT assays and flow cytometry.
- EGFR Inhibition : Recent research has identified new derivatives within this chemical class that act as epidermal growth factor receptor inhibitors (EGFRIs). These compounds showed promising anti-proliferative activities against A549 and HCT-116 cancer cells with IC50 values demonstrating significant potency .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Yield | 60–75% | 80–90% |
| Solvent | DMF/DMSO | Ethanol-water |
| Catalyst | K₂CO₃ | K₂CO₃ |
What analytical techniques are critical for characterizing purity and structure?
Basic
Rigorous characterization requires:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons appear at δ 6.8–8.0 ppm, while methyl groups resonate at δ 2.2–2.5 ppm .
- HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using C18 columns (acetonitrile/water gradient) .
- Elemental Analysis : Validate C, H, N percentages (e.g., theoretical C: 67.8%, H: 5.9%, N: 20.1% vs. experimental C: 67.5%, H: 6.1%, N: 19.8%) .
How do structural modifications at N4 and N6 positions influence kinase inhibitory activity?
Q. Advanced
- N4 Substituents : Bulky groups (e.g., 2,4-dimethylphenyl) enhance hydrophobic interactions in kinase ATP-binding pockets, improving IC₅₀ values (e.g., 12 nM vs. 45 nM for unsubstituted analogs) .
- N6 Substituents : Electron-donating groups (e.g., methyl) increase selectivity for JAK3 over JAK1 (10-fold selectivity observed in docking studies) .
Q. Table 2: SAR of Pyrazolo-Pyrimidine Derivatives
| Compound | N4 Substituent | N6 Substituent | IC₅₀ (JAK3) | Selectivity (JAK3/JAK1) |
|---|---|---|---|---|
| Parent Compound | 2,4-Dimethylphenyl | 2-Methylphenyl | 15 nM | 8-fold |
| Analog A | 4-Fluorophenyl | 2-Methylphenyl | 28 nM | 5-fold |
| Analog B | 2,4-Dimethylphenyl | Allyl | 22 nM | 12-fold |
How can computational methods guide the design of kinase-targeted derivatives?
Q. Advanced
- Molecular Docking : Predict binding poses in kinase ATP pockets (e.g., JAK3 PDB: 4LVC). Pyrazolo-pyrimidine scaffolds form hydrogen bonds with hinge-region residues (e.g., Leu905 and Asp967) .
- QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² = 0.89 for JAK3 inhibition) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
What strategies address discrepancies in biological activity data across experimental models?
Q. Advanced
- Assay Standardization : Use isogenic cell lines (e.g., Ba/F3-JAK3 vs. Ba/F3-JAK1) to minimize variability in kinase inhibition profiles .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology issues .
- Dose-Response Curves : Replicate experiments in triplicate with positive controls (e.g., staurosporine for cytotoxicity assays) to validate IC₅₀ reproducibility .
How can microwave-assisted synthesis improve scalability for in vivo studies?
Q. Advanced
- Rapid Scale-Up : Microwave reactors (e.g., Biotage Initiator+) enable gram-scale synthesis with consistent yields (85–90%) and reduced side products .
- Parameter Optimization : Adjust power (100–300 W) and pressure (10–20 bar) to maintain reaction efficiency at larger volumes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
